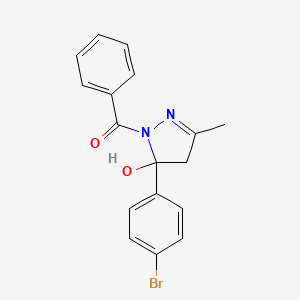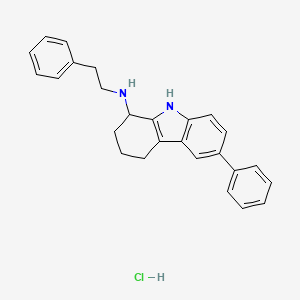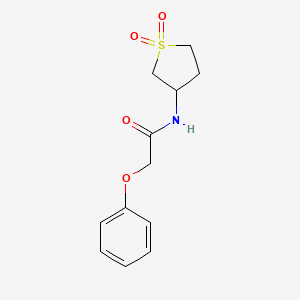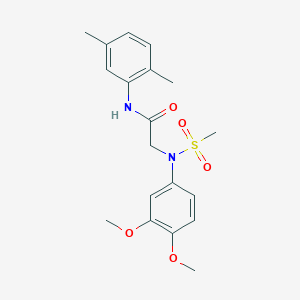
1-benzoyl-5-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol
Overview
Description
1-benzoyl-5-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol, also known as BRDMP, is a chemical compound with potential applications in scientific research. This compound is a pyrazole derivative that has been synthesized using various methods. In
Mechanism of Action
The mechanism of action of 1-benzoyl-5-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, studies have suggested that 1-benzoyl-5-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol induces cell death in cancer cells by activating the mitochondrial apoptotic pathway. 1-benzoyl-5-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol has also been found to inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
1-benzoyl-5-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol has been found to have various biochemical and physiological effects. Studies have shown that 1-benzoyl-5-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol can induce cell death in cancer cells by promoting the release of cytochrome c from the mitochondria. 1-benzoyl-5-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol has also been found to inhibit the activity of certain enzymes involved in cancer cell growth, such as topoisomerase IIα and protein kinase C.
Advantages and Limitations for Lab Experiments
One advantage of using 1-benzoyl-5-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its potential anti-cancer properties. 1-benzoyl-5-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol has been found to induce cell death in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. However, one limitation of using 1-benzoyl-5-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its potential toxicity. Studies have shown that 1-benzoyl-5-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol can induce toxicity in normal cells at high concentrations.
Future Directions
There are several future directions for the research of 1-benzoyl-5-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol. One direction is to investigate the mechanism of action of 1-benzoyl-5-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol in more detail. Another direction is to explore the potential of 1-benzoyl-5-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol as a therapeutic agent for cancer. Further studies are also needed to evaluate the toxicity of 1-benzoyl-5-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol in normal cells and to determine the optimal dosage for its use in lab experiments.
Conclusion:
In conclusion, 1-benzoyl-5-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound with potential applications in scientific research, particularly in the field of cancer research. 1-benzoyl-5-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol has anti-cancer, anti-inflammatory, and anti-oxidant properties and has been found to induce cell death in various cancer cell lines. However, further studies are needed to fully understand the mechanism of action of 1-benzoyl-5-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol and to evaluate its potential toxicity in normal cells.
Synthesis Methods
The synthesis of 1-benzoyl-5-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol has been achieved using various methods, including the reaction of 4-bromoacetophenone with ethyl acetoacetate, followed by cyclization with hydrazine hydrate and acetic acid. Another method involves the reaction of 4-bromoacetophenone with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in the presence of sodium hydride. Both methods result in the formation of 1-benzoyl-5-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol as a white crystalline solid.
Scientific Research Applications
1-benzoyl-5-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 1-benzoyl-5-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol has anti-cancer properties and can induce cell death in cancer cells. 1-benzoyl-5-(4-bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-ol has also been found to have anti-inflammatory and anti-oxidant properties.
properties
IUPAC Name |
[5-(4-bromophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2/c1-12-11-17(22,14-7-9-15(18)10-8-14)20(19-12)16(21)13-5-3-2-4-6-13/h2-10,22H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHKKYXUONJOEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C2=CC=C(C=C2)Br)O)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501321323 | |
| Record name | [5-(4-bromophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-phenylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501321323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26661779 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
82366-26-5 | |
| Record name | [5-(4-bromophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-phenylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501321323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![10-chloro-2,4-dimethyl-4-phenyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B5050301.png)
![4-{3-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5050303.png)

![3-{1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B5050322.png)
![1-(2-chlorobenzyl)-N-methyl-N-[(3-methyl-2-pyridinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5050332.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)isonicotinamide 1-oxide](/img/structure/B5050335.png)



![3-ethyl-5-{3-methoxy-4-[(2-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5050375.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-isopropyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5050385.png)

![{4-[(benzylamino)sulfonyl]-2-methylphenoxy}acetic acid](/img/structure/B5050397.png)